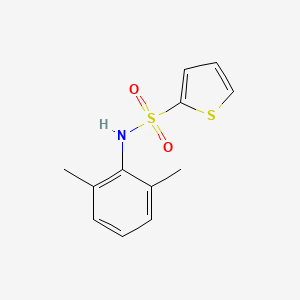
N-(2,6-dimethylphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.
Mecanismo De Acción
Target of Action
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a complex compound with a structure related to a family of drugs known as local anesthetics . The primary targets of these drugs are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore . This binding blocks the influx of sodium ions, preventing the generation of action potentials . As a result, the transmission of pain signals along the neurons is inhibited .
Biochemical Pathways
The primary biochemical pathway affected by N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is the propagation of action potentials in neurons . By blocking sodium channels, the compound disrupts the normal flow of sodium ions into the neurons. This disruption prevents the neurons from reaching the threshold potential necessary to trigger an action potential, thereby inhibiting the transmission of pain signals .
Pharmacokinetics
Based on its structural similarity to other local anesthetics, it can be inferred that the compound is likely to be well-absorbed following administration . The compound may undergo extensive first-pass metabolism, resulting in a low bioavailability
Result of Action
The primary result of N-(2,6-dimethylphenyl)-2-thiophenesulfonamide’s action is the inhibition of pain signal transmission . By blocking sodium channels and preventing the generation of action potentials, the compound effectively numbs the area where it is applied, providing local anesthesia .
Action Environment
The action of N-(2,6-dimethylphenyl)-2-thiophenesulfonamide can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target sites . Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its stability and efficacy .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-9-5-3-6-10(2)12(9)13-17(14,15)11-7-4-8-16-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHAULCCIGSTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(4-morpholin-4-ylbutanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5642176.png)
![N-[1-(4-morpholinylmethyl)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5642181.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5642182.png)
![8-(1-benzothien-2-ylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642184.png)
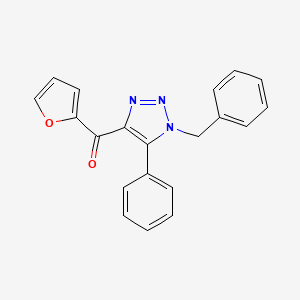
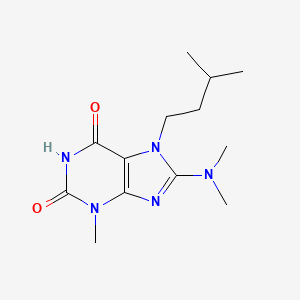
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5642216.png)
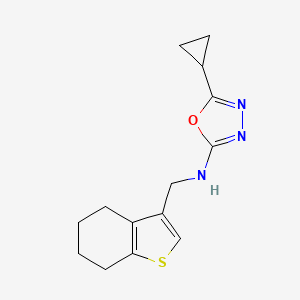
![6-methyl-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642239.png)
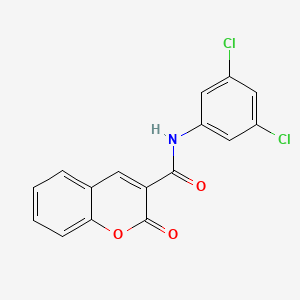
![5-methoxy-1-methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B5642246.png)
![{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642255.png)
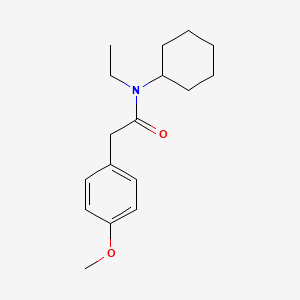
![(1S*,5R*)-6-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642278.png)
